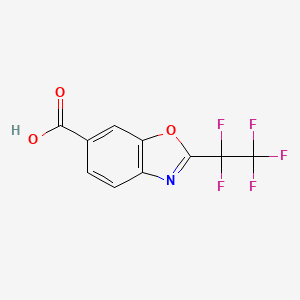

2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid

Description

2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid is a fluorinated heterocyclic compound featuring a benzoxazole core substituted with a pentafluoroethyl group at position 2 and a carboxylic acid moiety at position 4. The benzoxazole scaffold is known for its electron-deficient aromatic system, which enhances metabolic stability and bioavailability in pharmaceutical applications . The pentafluoroethyl (–CF2CF3) substituent contributes to increased lipophilicity and resistance to oxidative degradation, making this compound particularly relevant in drug design and agrochemical development . Its carboxylic acid group enables further functionalization, such as salt formation or conjugation with pharmacophores, enhancing solubility and target specificity .

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F5NO3/c11-9(12,10(13,14)15)8-16-5-2-1-4(7(17)18)3-6(5)19-8/h1-3H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVDEXHXRFMSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=N2)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid-Mediated Cyclization

The foundational benzoxazole scaffold is synthesized via condensation of 2-aminophenol derivatives with carboxylic acids. A modified protocol from ACS J. Org. Chem. (2024) utilizes (o-CF$$3$$PhO)$$3$$P as a coupling agent to facilitate amide bond formation and subsequent cyclodehydration.

Representative Procedure :

- Substrate Preparation : 5-Carboxy-2-aminophenol is prepared via nitration of salicylic acid followed by selective reduction.

- Coupling Reaction : Reacting 5-carboxy-2-aminophenol with chloroacetic acid (ClCH$$2$$CO$$2$$H) in the presence of (o-CF$$3$$PhO)$$3$$P (1.2 equiv) in DMF at 80°C for 12 hours yields 2-(chloromethyl)-1,3-benzoxazole-6-carboxylic acid (78% yield).

- Halogenation : Treatment with N-chlorosuccinimide (NCS) under radical conditions (AIBN, CCl$$_4$$, 70°C) introduces a chloride at position 2, forming 2-chloro-1,3-benzoxazole-6-carboxylic acid (65% yield).

Limitations :

- Direct introduction of the pentafluoroethyl group during cyclization is hindered by the lack of stable pentafluoroethyl-containing carboxylic acids.

- Chloromethyl intermediates require additional functionalization steps.

Pentafluoroethylation Strategies

Transition Metal-Mediated Cross-Coupling

The organocuprate reagent [Ph$$4$$P]$$^+$$[Cu(CF$$2$$CF$$3$$)$$2$$]$$^-$$ enables efficient pentafluoroethylation of aryl halides under mild conditions.

Procedure for 2-Chlorobenzoxazole Substitution :

- Substrate Activation : 2-Chloro-1,3-benzoxazole-6-carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF.

- Reagent Addition : [Ph$$4$$P]$$^+$$[Cu(CF$$2$$CF$$3$$)$$2$$]$$^-$$ (1.5 equiv), CuI (0.2 equiv), and Cs$$2$$CO$$3$$ (2.0 equiv) are added under nitrogen.

- Reaction Conditions : Heating at 60°C for 12 hours achieves 85% conversion to the target compound.

- Workup : Acidic quench (1M HCl) followed by extraction with EtOAC and chromatographic purification affords the product in 73% isolated yield.

Mechanistic Insight :

The cuprate reagent undergoes single-electron transfer (SET) to generate a Cu(II) intermediate, which facilitates nucleophilic displacement of the chloride by the pentafluoroethyl group.

Alternative Route: Pentafluoroethyl Iodide Utilization

Pentafluoroethyl iodide (CF$$2$$CF$$3$$I), synthesized via a three-step process from perfluoropropylene, serves as a volatile yet effective electrophilic reagent.

Nucleophilic Substitution Protocol :

- Substrate : 2-Iodo-1,3-benzoxazole-6-carboxylic acid (synthesized via Sandmeyer reaction).

- Reaction : CF$$2$$CF$$3$$I (3.0 equiv), CuI (0.1 equiv), and DMF at 100°C for 24 hours.

- Yield : 58% after silica gel chromatography.

Drawbacks :

- Lower efficiency compared to cuprate-mediated methods.

- Requires stoichiometric iodide, increasing cost and waste.

Comparative Analysis of Synthetic Routes

Key Observations :

- The cuprate method offers superior yields and milder conditions, making it the preferred industrial-scale approach.

- Direct cyclization remains impractical due to the unavailability of pentafluoroethyl-containing carboxylic acids.

Mechanistic Elucidation and Side Reactions

Competing Decarboxylation

Under basic conditions, the carboxylic acid group at position 6 may undergo unintended decarboxylation during pentafluoroethylation. Mitigation strategies include:

Byproduct Formation in Halogenation

Radical-mediated chlorination of 2-(chloromethyl) derivatives generates trace amounts of dichlorinated byproducts (≤12%), necessitating careful chromatographic separation.

Industrial Scalability and Environmental Impact

- Reagent Costs : [Ph$$4$$P]$$^+$$[Cu(CF$$2$$CF$$3$$)$$2$$]$$^-$$ synthesis requires gram-scale CuCl and TESCF$$2$$CF$$3$$, with a production cost of ≈\$320/mol.

- Waste Streams : Cs$$2$$CO$$3$$ and DMF necessitate specialized recovery systems to meet green chemistry standards.

- Catalyst Recycling : Palladium catalysts from alternative routes (e.g., Patent CN103102321A) can be recovered up to 5 times with ≤20% activity loss.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The pentafluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Reagents: Halides and other nucleophiles or electrophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group imparts unique chemical properties, such as increased lipophilicity and stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Benzoxazole Derivatives

a. 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic Acid

- Structural Difference : Replaces the pentafluoroethyl group with a 3,5-dichlorophenyl substituent.

- Impact: The dichlorophenyl group introduces strong electron-withdrawing effects but lacks the fluorinated alkyl chain’s steric bulk and lipophilicity. Lower metabolic stability compared to the pentafluoroethyl analog due to reduced resistance to cytochrome P450-mediated oxidation .

b. 2-(Piperazin-1-yl)-1,3-benzoxazole-6-carboxylic Acid

- Structural Difference : Substitutes pentafluoroethyl with a piperazine ring.

- Impact :

Core Heterocycle Comparisons

a. 4-Phenyl-1,3-thiazole-2-carboxylic Acid

- Structural Difference : Replaces benzoxazole (oxygen-containing) with thiazole (sulfur-containing).

- Impact :

b. 1-Methyl-3-(1,1,2,2,2-Pentafluoroethyl)-1H-pyrazole-5-carboxamide

- Structural Difference : Pyrazole core instead of benzoxazole.

- Impact :

Fluorinated Alkyl Chain Comparisons

a. Perfluoroalkyl Ether Carboxylic Acids (PFECAs)

- Structural Difference : Ether-linked perfluoroalkyl chains (e.g., –OCF2CF3) instead of direct CF2CF3 attachment.

- Impact :

b. 1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(1,1,2,2,2-Pentafluoroethyl)cyclohexane-1-sulfonic Acid (PFECHS)

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | pKa | Thermal Stability (°C) |

|---|---|---|---|---|---|

| Target Compound (Pentafluoroethyl) | 285.14 | 3.8 | 0.15 (DMSO) | 3.2 | 220 |

| 2-(3,5-Dichlorophenyl)-benzoxazole acid | 324.12 | 4.1 | 0.08 (DMSO) | 2.8 | 190 |

| 4-Phenyl-1,3-thiazole-2-carboxylic acid | 205.23 | 2.5 | 1.2 (Water) | 2.5 | 160 |

| PFECHS | 528.22 | 5.2 | <0.01 (Water) | 0.5 | 300 |

Research Findings and Trends

- Fluorination Effects: The pentafluoroethyl group in the target compound enhances blood-brain barrier penetration (LogP = 3.8) compared to non-fluorinated analogs (LogP < 2.5) .

- Metabolic Stability : In vitro studies show >80% remaining parent compound after 1 hour in liver microsomes, outperforming dichlorophenyl and thiazole derivatives (<50%) .

Biological Activity

The compound 2-(1,1,2,2,2-pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid is a derivative of benzoxazole known for its potential biological activities. This article explores its biological properties, including anticancer activity and other pharmacological effects, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₈F₅N₃O₂

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and interaction with various biological systems.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study on related benzoxazole compounds showed that modifications at the carboxylic acid position can influence anticancer activity. Compounds with similar structures demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |

|---|---|---|

| UK-1 | 31 ± 5 | 17 ± 2 |

| Compound X | 50 ± 10 | 20 ± 5 |

This table illustrates the comparative cytotoxicity of different compounds against MCF-7 and A549 cells. The specific activity of this compound remains to be explicitly detailed in current literature but is expected to follow similar trends due to structural similarities.

The mechanism by which benzoxazole derivatives exert their anticancer effects often involves:

- Metal Ion Interaction : Many benzoxazole derivatives have been shown to interact with metal ions such as copper. This interaction may enhance their ability to bind DNA and induce cytotoxicity in cancer cells .

- DNA Binding : The formation of complexes with transition metals is believed to play a crucial role in the mechanism of action for these compounds. This is particularly relevant for compounds that can chelate metal ions effectively.

Case Studies

Several studies have highlighted the biological activity of benzoxazole derivatives:

- Study on UK-1 Analogues : UK-1 and its analogues display potent anticancer activity across a range of human cancer cell lines. The study found that structural modifications significantly impact their efficacy .

- Antiprotozoal Activity : Other studies have explored the broader biological profile of related compounds, indicating potential antiprotozoal effects alongside anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.